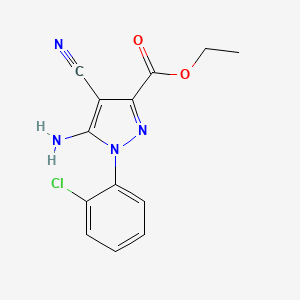

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

CAS No.: 1150164-00-3

Cat. No.: VC2817162

Molecular Formula: C13H11ClN4O2

Molecular Weight: 290.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150164-00-3 |

|---|---|

| Molecular Formula | C13H11ClN4O2 |

| Molecular Weight | 290.7 g/mol |

| IUPAC Name | ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 |

| Standard InChI Key | OVIRUUMOFNGZIU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl |

Introduction

Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. It is characterized by its molecular formula C13H11ClN4O2 and CAS number 1150164-00-3 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. These processes often require careful control of reaction conditions to achieve the desired product with high purity and yield.

Biological and Chemical Applications

Pyrazole derivatives, including Ethyl 5-amino-1-(2-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, have been explored for their potential biological activities. These compounds can exhibit anticonvulsant, antifungal, antiviral, and anticancer properties, making them valuable candidates for pharmaceutical development . Additionally, their chemical reactivity allows them to serve as building blocks for more complex heterocyclic compounds.

Research Findings and Future Directions

Research on pyrazole derivatives has shown promising results in various therapeutic areas. The incorporation of different substituents, such as cyano and chlorophenyl groups, can significantly influence the biological activity of these compounds. Future studies should focus on optimizing synthesis methods and exploring the pharmacological potential of these compounds in more detail.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume